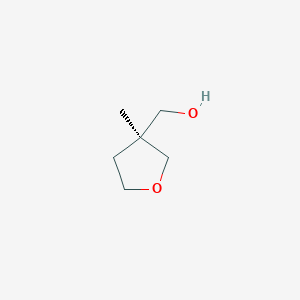

(S)-(3-Methyltetrahydrofuran-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S)-3-methyloxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUKZUNHDBBJQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123786-92-4 | |

| Record name | [(3S)-3-methyloxolan-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(3-Methyltetrahydrofuran-3-yl)methanol chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-(3-Methyltetrahydrofuran-3-yl)methanol: Structure, Stereochemistry, and Synthetic Utility

Introduction: A Key Chiral Building Block in Modern Synthesis

This compound is a chiral tertiary alcohol that has emerged as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a quaternary stereocenter on a stable tetrahydrofuran (THF) ring, offers a unique three-dimensional scaffold that is increasingly sought after in drug design. The tetrahydrofuran motif is a common scaffold in many drugs, and the presence of a defined stereocenter is often critical for biological activity and selectivity.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the molecule's structural and stereochemical intricacies, explores robust strategies for its enantioselective synthesis, details its applications in medicinal chemistry, and outlines the analytical methodologies required for its quality control. The focus is on providing not just procedural steps, but the underlying scientific rationale that governs the use and synthesis of this important chiral intermediate.

Structural Elucidation and Physicochemical Properties

The molecule consists of a five-membered saturated ether ring, the tetrahydrofuran nucleus, which is substituted at the C3 position with both a methyl group and a hydroxymethyl group. This substitution pattern creates a quaternary carbon atom which is also a chiral center.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | [(3S)-3-methyltetrahydrofuran-3-yl]methanol | [4] |

| Synonyms | (S)-(3-Methyloxolan-3-yl)methanol | [5] |

| CAS Number | 1123786-92-4 | [4][6] |

| Molecular Formula | C₆H₁₂O₂ | [4][5][6] |

| Molecular Weight | 116.16 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Storage | Store at 0-8 °C | [4] |

The Imperative of Stereochemistry

The defining feature of this compound is the stereochemistry at the C3 position. In drug development, the specific three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound.[3]

The (S)-Configuration

The designation "(S)" is derived from the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral center at C3, the four attached groups are assigned priorities based on atomic number. The ether oxygen within the ring receives the highest priority, followed by the hydroxymethyl group, the methyl group, and finally the C2 methylene group of the ring. With the lowest priority group pointing away, the sequence from highest to lowest priority traces a counter-clockwise (Sinister) path, hence the (S)-configuration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [(3S)-3-methyltetrahydrofuran-3-yl]methanol 97% | CAS: 1123786-92-4 | AChemBlock [achemblock.com]

- 5. CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol [cymitquimica.com]

- 6. 1123786-92-4|this compound|BLD Pharm [bldpharm.com]

(S)-(3-Methyltetrahydrofuran-3-yl)methanol: A Chiral Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary drug discovery and development, the chirality of a molecule is not merely a structural nuance but a critical determinant of its pharmacological and toxicological profile. The vast majority of biological targets, including enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. This fundamental principle underscores the growing demand for enantiomerically pure Active Pharmaceutical Ingredients (APIs). The use of single-enantiomer drugs has seen a significant rise, driven by improved efficacy, reduced side effects, and simplified pharmacokinetics compared to their racemic counterparts.[1]

Chiral building blocks are molecular scaffolds that possess one or more stereocenters and serve as foundational components in the asymmetric synthesis of complex chiral molecules.[2] These pre-functionalized, enantiopure synthons provide a strategic advantage in drug development by enabling the efficient and predictable construction of chiral APIs.[3] Among the diverse array of available chiral building blocks, (S)-(3-Methyltetrahydrofuran-3-yl)methanol has emerged as a valuable synthon, offering a unique combination of a stereodefined quaternary center, a hydrophilic tetrahydrofuran ring, and a versatile primary alcohol functionality.

This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, characterization, and potential applications in pharmaceutical development.

Physicochemical Properties and Characterization

This compound is a colorless to pale yellow liquid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[4][5] Its structure features a tetrahydrofuran ring substituted at the 3-position with both a methyl group and a hydroxymethyl group, creating a chiral quaternary center.

| Property | Value | Reference |

| CAS Number | 1123786-92-4 | [4][5] |

| Molecular Formula | C₆H₁₂O₂ | [4][5] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | Typically >97% | [4] |

| Storage | 0-8 °C | [4] |

Spectroscopic Characterization:

While a specific, publicly available, fully assigned high-resolution NMR spectrum for the (S)-enantiomer is not readily found in the searched literature, the expected characteristic signals can be inferred from the structure and data for analogous compounds.[3][6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet), the two diastereotopic protons of the hydroxymethyl group (AB quartet or two doublets), and the four protons on the tetrahydrofuran ring (complex multiplets). The chemical shifts of the ring protons would be influenced by the neighboring oxygen atom and the substituents.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the methyl carbon, the hydroxymethyl carbon, the quaternary carbon at the 3-position, and the three other carbons of the tetrahydrofuran ring.[3][6]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the primary alcohol. C-H stretching vibrations for the alkyl groups will appear around 2850-3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol functionalities will be observed in the 1050-1150 cm⁻¹ region.

Chiral Analysis:

The enantiomeric purity of this compound is a critical parameter. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for determining the enantiomeric excess (ee).[9][10] This typically involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Derivatization of the alcohol to a less polar ester or urethane can sometimes improve the resolution of the enantiomers on certain chiral columns.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of a quaternary stereocenter. Several strategies can be envisioned and have been applied to analogous structures, primarily revolving around asymmetric catalysis and the use of the chiral pool.

Proposed Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

A highly effective and predictable method for introducing chirality is the Sharpless Asymmetric Dihydroxylation (AD).[11][12] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to convert a prochiral olefin into a chiral vicinal diol with high enantioselectivity.[13] A plausible synthetic route to this compound starting from a suitable olefin is outlined below.

Figure 1: Proposed synthetic pathway to this compound via Sharpless Asymmetric Dihydroxylation.

Causality Behind Experimental Choices:

-

Protection of the Alcohol: The starting material, 2-methyl-1-buten-4-ol, contains a primary alcohol that could interfere with the subsequent dihydroxylation and tosylation steps. Protection with a bulky silyl group like tert-butyldimethylsilyl (TBDMS) is a standard and robust strategy to prevent unwanted side reactions.

-

Sharpless Asymmetric Dihydroxylation: The choice of AD-mix-β, which contains the (DHQD)₂-PHAL ligand, is predicted by Sharpless's mnemonic to deliver the desired (S)-configuration at the newly formed stereocenter from the trisubstituted olefin.[11] The reaction is typically carried out in a biphasic solvent system (e.g., t-BuOH/H₂O) with a co-oxidant like K₃Fe(CN)₆ or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.[14]

-

Selective Tosylation: The resulting chiral triol possesses both a primary and a tertiary alcohol. The primary alcohol is significantly more reactive towards tosyl chloride due to less steric hindrance, allowing for its selective activation as a good leaving group. This step is crucial for the subsequent intramolecular cyclization.

-

Intramolecular Cyclization: Treatment of the tosylated diol with a non-nucleophilic base (e.g., NaH) will deprotonate the tertiary alcohol, which then acts as an internal nucleophile, displacing the tosylate in an intramolecular Sₙ2 reaction to form the tetrahydrofuran ring. This Williamson ether synthesis is a reliable method for forming cyclic ethers.

-

Deprotection: The final step involves the removal of the silyl protecting group, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the target molecule.

Kinetic Resolution of Racemic (3-Methyltetrahydrofuran-3-yl)methanol

An alternative approach involves the preparation of the racemic alcohol followed by a kinetic resolution to isolate the desired (S)-enantiomer. A patent for the synthesis of the closely related (S)-(+)-tetrahydrofuran-3-methanol describes such a strategy, which can be adapted.[5]

Figure 2: General workflow for the kinetic resolution of racemic (3-Methyltetrahydrofuran-3-yl)methanol.

Self-Validating System in Kinetic Resolution:

The success of a kinetic resolution hinges on the differential rate of reaction of the two enantiomers with a chiral reagent. In the patented example, a chiral camphor-based auxiliary is used to form diastereomeric esters.[5] These diastereomers possess different physical properties, allowing for their separation by crystallization or chromatography. The isolated diastereomer is then cleaved to afford the enantiomerically enriched alcohol. The efficiency of this process can be monitored at each stage:

-

Diastereomer Formation: The reaction progress can be followed by TLC or LC-MS.

-

Separation: The purity of the separated diastereomers can be assessed by NMR or HPLC.

-

Final Product: The enantiomeric excess of the final product is determined by chiral HPLC or GC, confirming the success of the resolution.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not prevalent in the reviewed literature, its structural motifs are highly relevant to medicinal chemistry. The tetrahydrofuran ring is a common scaffold in numerous biologically active compounds and approved drugs, often serving as a bioisostere for other cyclic or acyclic fragments. The introduction of a stereodefined quaternary center can impart conformational rigidity and novel intellectual property.

The primary alcohol of this compound is a versatile functional handle for further elaboration. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid for amide or ester formation.

-

Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement to introduce amines, azides, or other functionalities.

-

Used in etherification reactions to link to other parts of a target molecule.

The potential applications of this chiral building block are broad, and it could be a valuable intermediate in the synthesis of novel therapeutics targeting a range of diseases. The closely related (S)-(+)-3-hydroxytetrahydrofuran is a known intermediate in the synthesis of anticancer, hypoglycemic, and anti-AIDS drugs, highlighting the pharmaceutical relevance of this class of compounds.[14]

Experimental Protocols

The following are detailed, representative protocols based on the synthetic strategies discussed.

Protocol 1: Sharpless Asymmetric Dihydroxylation of a Protected Olefin (Illustrative)

Materials:

-

Protected Olefin (e.g., TBDMS-protected 2-methyl-1-buten-4-ol)

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of olefin) and a 1:1 mixture of t-BuOH and water (10 mL per mmol of olefin).

-

Stir the mixture at room temperature until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (1 equivalent).

-

Add the protected olefin (1 equivalent) to the vigorously stirred mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 6-24 hours.

-

Once the starting material is consumed, add solid sodium sulfite (1.5 g per mmol of olefin) and stir the mixture for 1 hour at room temperature.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

Protocol 2: Chiral GC Analysis of Enantiomeric Purity (General)

Instrumentation and Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

Procedure:

-

Prepare a standard solution of the racemic (3-Methyltetrahydrofuran-3-yl)methanol in a suitable solvent (e.g., dichloromethane).

-

Prepare a solution of the synthesized this compound.

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Optimize the temperature program of the GC oven to achieve baseline separation of the enantiomers.

-

Inject the sample of the synthesized (S)-enantiomer under the optimized conditions.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its unique structural features, including a stereodefined quaternary center and a functionalizable primary alcohol, make it an attractive synthon for drug discovery and development. While direct applications in marketed drugs are not yet widely documented, the synthetic strategies outlined in this guide, particularly the powerful Sharpless Asymmetric Dihydroxylation, provide a clear and efficient pathway to this important intermediate. As the demand for stereochemically defined pharmaceuticals continues to grow, the utility of chiral building blocks like this compound is poised to expand significantly, enabling the creation of the next generation of safer and more effective medicines.

References

- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukrincic, K. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.

-

Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Method for synthesizing S-(+)-tetrahydrofuran-3-methanol. (2015). Google Patents.

-

Sharpless Asymmetric Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. Retrieved January 23, 2026, from [Link]

-

Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Retrieved January 23, 2026, from [Link]

-

Chiral Building Blocks. (n.d.). Buchler GmbH. Retrieved January 23, 2026, from [Link]

Sources

- 1. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [(3S)-3-methyltetrahydrofuran-3-yl]methanol 97% | CAS: 1123786-92-4 | AChemBlock [achemblock.com]

- 3. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR spectrum [chemicalbook.com]

- 4. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 5. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 3-Hydroxytetrahydrofuran(453-20-3) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Enantiopure (S)-(3-Methyltetrahydrofuran-3-yl)methanol for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydrofuran Moieties in Medicinal Chemistry

Chiral tetrahydrofuran rings are privileged structures in medicinal chemistry, frequently incorporated into the core of a wide range of biologically active molecules. Their presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target binding affinity. (S)-(3-Methyltetrahydrofuran-3-yl)methanol, with its defined stereochemistry at a quaternary center, offers a valuable scaffold for the synthesis of novel therapeutics. The hydroxyl group provides a convenient handle for further chemical elaboration, making it a versatile starting material in multi-step synthetic campaigns. The enantiopure nature of this building block is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.

Commercial Availability of this compound

A number of chemical suppliers offer this compound, typically with high chemical and enantiomeric purity. When sourcing this critical raw material, it is imperative to scrutinize the supplier's specifications, particularly the enantiomeric excess (ee), to ensure the stereochemical integrity of subsequent synthetic intermediates. Below is a summary of some commercial suppliers.

| Supplier | CAS Number | Purity | Enantiomeric Excess (ee%) | Available Quantities |

| BLDpharm | 1123786-92-4 | >97% | Not specified | Gram to bulk |

| Advanced ChemBlocks | 1123786-92-4 | 97% | Not specified | 100mg to 1g |

| CymitQuimica | 15833-64-4 (racemate) | 97% | N/A | 100mg to 25g |

| Lead Sciences | 15833-61-1 (racemate) | 97% | N/A | 1g to 500g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Key Quality Attribute: Enantiomeric Purity and its Verification

The cornerstone of using a chiral building block is its enantiomeric purity. Suppliers typically provide a Certificate of Analysis (CoA) detailing the chemical purity (often determined by GC or NMR) and the enantiomeric excess (determined by chiral chromatography).

A representative Certificate of Analysis for a chiral alcohol would include the following:

| Test | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR |

| Assay (Purity) | ≥ 97.0% | 98.5% | GC-FID |

| Enantiomeric Excess | ≥ 98.0% | 99.2% | Chiral HPLC |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |

| Residual Solvents | Meets ICH Q3C limits | Conforms | GC-HS |

It is incumbent upon the researcher to independently verify the enantiomeric purity of the received material, especially for cGMP applications. The following sections provide detailed protocols for this purpose.

Asymmetric Synthesis Strategies for Enantiopure this compound

While commercially available, an in-house synthesis of this compound may be desirable for large-scale campaigns or for the generation of analogs. The key challenge lies in the stereoselective construction of the quaternary chiral center. One effective strategy involves the asymmetric dihydroxylation of a suitable olefin precursor, followed by cyclization.

Detailed Experimental Protocol: Asymmetric Dihydroxylation and Cyclization

This protocol is a representative example and may require optimization.

-

Protection: To a solution of 3-methyl-3-buten-1-ol in dichloromethane (DCM), add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until complete by TLC analysis. Work up with aqueous sodium bicarbonate and extract with DCM. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the TBDMS-protected alcohol.

-

Asymmetric Dihydroxylation: To a mixture of tert-butanol and water at 0 °C, add AD-mix-β and methanesulfonamide. Stir until both phases are clear. Add the TBDMS-protected olefin and stir vigorously at 0 °C for 24 hours. Quench the reaction with sodium sulfite, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the chiral diol.

-

Cyclization: The crude diol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, 1.2 eq) is added portion-wise. The reaction is stirred overnight at room temperature. The reaction is then heated to 60 °C to effect cyclization. After cooling, the mixture is diluted with ethyl acetate and washed with copper sulfate solution, water, and brine. The organic layer is dried and concentrated.

-

Deprotection: The crude protected product is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF, 1.1 eq) is added. The reaction is stirred at room temperature until complete. The solvent is removed, and the residue is purified by column chromatography to afford this compound.

Analytical Characterization: Ensuring Enantiopurity

The determination of enantiomeric excess is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

Detailed Protocol for Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or a Chiralcel® OD-H column, is often effective for the separation of chiral alcohols.

-

Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the resolution and retention times. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

-

Temperature: The separation is typically performed at ambient temperature.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Expected Outcome: The two enantiomers should be baseline resolved, allowing for accurate integration of the peak areas to calculate the enantiomeric excess using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Detailed Protocol for Chiral GC Analysis

For volatile chiral alcohols, Gas Chromatography (GC) with a chiral stationary phase is an excellent alternative.

-

Column: A cyclodextrin-based capillary column, such as a Chiraldex® G-TA or a Beta DEX™ 225, is commonly used.

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Injector and Detector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.

-

Detector: A Flame Ionization Detector (FID) is suitable.

-

Sample Preparation: Prepare a dilute solution of the alcohol in a suitable solvent like dichloromethane (e.g., 0.1 mg/mL).

-

Injection: 1 µL split injection.

Application in Drug Discovery: A Case Study

While specific examples for this compound can be proprietary, the closely related (S)-tetrahydrofuran-3-ol is a key intermediate in the synthesis of several marketed drugs, including HIV protease inhibitors like amprenavir and fosamprenavir.[1] The methyl group at the 3-position in the title compound offers an additional point of diversity for medicinal chemists to explore structure-activity relationships, potentially leading to improved drug candidates with enhanced properties.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. Careful sourcing from reputable suppliers and rigorous analytical characterization are paramount to ensure the quality and stereochemical integrity of this starting material. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this versatile molecule into their drug discovery programs.

References

-

ResearchGate. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Lead Sciences. (Tetrahydrofuran-3-yl)methanol. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-(3-Methyltetrahydrofuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(3-Methyltetrahydrofuran-3-yl)methanol, a chiral building block increasingly pivotal in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), presents a unique combination of chemical properties that necessitate a robust understanding of its safe handling and application. This guide, grounded in established safety protocols for analogous compounds and expert insights, provides a comprehensive framework for laboratory personnel to manage this reagent effectively, ensuring both personal safety and experimental integrity.

Compound Profile and Inherent Hazard Assessment

This compound, with the CAS number 1123786-92-4, is a colorless to pale yellow liquid.[1] Its structure, featuring a chiral tertiary carbon within a tetrahydrofuran ring and a primary alcohol functional group, dictates its reactivity and potential hazards. While specific toxicological data for this enantiomer is limited, a thorough risk assessment can be constructed by examining its structural components: the tetrahydrofuran (THF) moiety and the methanol group.

The tetrahydrofuran ring suggests a potential for peroxide formation upon prolonged exposure to air and light, a known characteristic of ethers.[2][3][4] Additionally, the presence of the hydroxymethyl group points to the toxicological profile of methanol, which is known to be toxic upon ingestion, inhalation, and dermal contact, potentially causing blindness and central nervous system depression.[5][6][7][8][9]

Therefore, it is prudent to treat this compound as a flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled, and as a substance that may cause serious eye irritation and skin irritation.

Table 1: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[5] |

| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[5] |

| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin.[5] |

| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled.[5] |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | ❗ | Warning | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity | ❗ | Warning | H336: May cause drowsiness or dizziness.[10] |

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] The fume hood provides critical protection against flammable vapors and potential aerosols. Ensure adequate ventilation in the laboratory and storage areas.[10][12]

Caption: A logical workflow for the safe handling of the compound.

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection and proper use of PPE are critical to prevent skin and eye contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[10] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the chemical.[13][14]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[15] Closed-toe shoes are required.

Storage and Stability: Maintaining Compound Integrity

Proper storage is paramount to prevent degradation and the formation of hazardous byproducts.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[10][16] Some suppliers recommend storage at 0-8 °C.[17]

-

Container: Keep the container tightly closed to prevent the ingress of air and moisture.[16][18]

-

Incompatibilities: Store separately from oxidizing agents, strong acids, and strong bases.[4][18]

-

Peroxide Formation: As a tetrahydrofuran derivative, this compound may form explosive peroxides upon exposure to air and light.[2][3] It is advisable to date the container upon opening and to test for the presence of peroxides periodically, especially before distillation or concentration.[4]

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols outline the safe execution of common laboratory procedures involving this compound.

Protocol 1: Dispensing and Transfer

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and equipment within the hood.

-

Inert Atmosphere: If the reaction is air-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., nitrogen or argon).

-

Transfer: Use a clean, dry syringe or cannula for liquid transfers to minimize exposure to air.

-

Spill Containment: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available within the fume hood.

-

Closure: Immediately cap the source bottle and the receiving vessel after transfer.

Protocol 2: Reaction Quenching and Work-up

-

Cooling: Before quenching, cool the reaction mixture in an ice bath to control any exothermic processes.

-

Slow Addition: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) dropwise with vigorous stirring.

-

Ventilation: Be aware of the potential for gas evolution and ensure the reaction is well-vented within the fume hood.

-

Extraction: When performing a liquid-liquid extraction, vent the separatory funnel frequently to release any pressure buildup.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an incident.

Caption: A flowchart for responding to emergencies.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[19] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spill: Evacuate the area and remove all sources of ignition.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Waste Disposal

All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable synthetic intermediate. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in drug development and beyond.

References

-

Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. 3-Methyl Tetrahydrofuran (3-Methyl THF). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Nickson, C. (2024, December 18). Methanol Toxicity. LITFL. Retrieved from [Link]

-

National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

-

Junyuan Petroleum Group. (2024, February 28). Main uses and storage methods of THF. Retrieved from [Link]

-

University of Nebraska-Lincoln. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

-

Public Health England. (n.d.). Methanol (CH3OH) D 1 Information and recommendations for patients. Retrieved from [Link]

-

Chemtron. (2025, January 7). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved from [Link]

-

University of Geneva. Safety in the laboratory. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

-

University of California, Irvine. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

Public Health England. (2024, October 11). Methanol: toxicological overview. GOV.UK. Retrieved from [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

National Center for Biotechnology Information. Tetrahydro-3-furanmethanol. PubChem. Retrieved from [Link]

-

Gowda, S., & Marik, P. E. (2025, February 6). Methanol Toxicity. StatPearls. Retrieved from [Link]

-

Wikipedia. Methanol toxicity. Retrieved from [Link]

Sources

- 1. CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol [cymitquimica.com]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. qatransport.com [qatransport.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. methanex.com [methanex.com]

- 6. litfl.com [litfl.com]

- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 8. gov.uk [gov.uk]

- 9. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 12. chempoint.com [chempoint.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. unifr.ch [unifr.ch]

- 16. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 17. [(3S)-3-methyltetrahydrofuran-3-yl]methanol 97% | CAS: 1123786-92-4 | AChemBlock [achemblock.com]

- 18. carlroth.com [carlroth.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

An In-depth Technical Guide to the Thermal Stability of (S)-(3-Methyltetrahydrofuran-3-yl)methanol

In the landscape of modern drug development, the adage "forewarned is forearmed" has never been more pertinent. The journey of a chiral building block from a laboratory curiosity to a key intermediate in a scaled-up manufacturing process is fraught with challenges, not least of which is its inherent thermal stability. This compound, a valuable heterocyclic compound, is no exception.[1] Understanding its behavior under thermal stress is not merely an academic exercise; it is a critical prerequisite for ensuring process safety, defining safe storage conditions, and guaranteeing the long-term stability of intermediates and final active pharmaceutical ingredients (APIs). This guide moves beyond a simple recitation of data to provide a comprehensive framework for evaluating thermal stability, grounded in the principles of calorimetry and kinetic analysis. We will explore not just the "how" but the "why" behind the experimental choices, empowering researchers and process chemists to build robust, self-validating safety protocols.

The Molecule in Focus: this compound

This compound (CAS No. 1123786-92-4) is a chiral intermediate characterized by a tertiary alcohol and a tetrahydrofuran (THF) ether linkage.[2][3] Its utility in synthesis stems from this unique combination of functional groups, which serve as handles for constructing more complex molecular architectures.[1][4] However, these same functional groups are the primary sites of potential thermal decomposition.

| Property | Value | Source |

| CAS Number | 1123786-92-4 | [2][3] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Recommended Storage | 0-8 °C, under inert atmosphere | [2] |

The primary thermal concerns for this molecule are twofold:

-

Ether Moiety: Cyclic ethers like THF can undergo ring-opening reactions at elevated temperatures. The presence of a methyl substituent may influence the decomposition mechanism.[5] Ethers are also prone to peroxide formation upon storage, which can dramatically lower thermal stability.

-

Tertiary Alcohol: Tertiary alcohols are susceptible to dehydration (loss of a water molecule) to form an alkene. This process can be catalyzed by acidic or basic impurities and accelerated by heat.

A Tripartite Strategy for Thermal Stability Assessment

A robust thermal hazard assessment is not a single experiment but a logical progression of analyses, moving from rapid screening to intensive, worst-case scenario modeling. This workflow ensures that resources are used efficiently while building a comprehensive safety profile.

Caption: A phased approach to thermal stability analysis.

Phase 1: Screening with TGA and DSC

The initial phase aims to quickly identify the temperatures at which the material begins to decompose and the energetic potential of that decomposition.

Causality: TGA measures changes in mass as a function of temperature.[6] For this compound, any mass loss at elevated temperatures will be due to the volatilization of the compound itself or, more critically, the formation of lower molecular weight, volatile decomposition products. It provides the first critical data point: the onset temperature of decomposition (T_onset).

Self-Validating Protocol: Dynamic TGA

-

Instrument Preparation: Ensure the TGA balance is calibrated and the sample chamber is clean.

-

Sample Preparation: Place 5-10 mg of the liquid sample into an aluminum TGA pan. To prevent premature volatilization, use a pinholed lid.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without interference from oxidative processes.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min ramp is a standard rate that balances resolution and experimental time.

-

-

Data Analysis: Record the mass loss versus temperature. The T_onset is typically determined as the temperature at which a 5% mass loss occurs or by the tangent method on the decomposition step.

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It directly detects whether a decomposition process is endothermic (absorbs energy) or, more dangerously, exothermic (releases energy).[8] An exothermic event signifies a potential for a thermal runaway. DSC quantifies this energy as the heat of decomposition (ΔH_d).

Self-Validating Protocol: Dynamic DSC

-

Instrument Preparation: Perform baseline and temperature calibrations as per instrument standards.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated pan. The ability to withstand pressure is critical, as decomposition can generate gaseous products and rupture standard aluminum pans. Hermetically seal the pan.

-

Atmosphere: Maintain a nitrogen purge in the DSC cell.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature approximately 50 °C above the T_onset determined by TGA, at a rate of 10 °C/min.

-

-

Data Analysis: Identify exothermic peaks that occur after the boiling point. Integrate the area under the exotherm to calculate the heat of decomposition in Joules per gram (J/g).

| Illustrative Screening Data | TGA Result | DSC Result |

| Onset Temperature (T_onset) | ~220 °C | ~215 °C |

| Peak Decomposition Temp. | ~245 °C | ~250 °C |

| Parameter | Value | Value |

| Mass Loss (at 300 °C) | >95% | N/A |

| Heat of Decomposition (ΔH_d) | N/A | -150 J/g |

Note: This data is illustrative and based on the expected behavior of similar chemical structures. A negative ΔH_d indicates an exothermic process.

Phase 2: Adiabatic Hazard Modeling with ARC

Causality: While TGA and DSC identify potential hazards, Accelerating Rate Calorimetry (ARC) quantifies the kinetics of that hazard under worst-case, adiabatic conditions (no heat loss to the surroundings).[9][10] This simulates a large, insulated reactor where the heat generated by the decomposition cannot escape, leading to a self-accelerating reaction.[11][12] ARC is the industry gold standard for generating data for process safety design.[9]

Self-Validating Protocol: ARC Heat-Wait-Search (HWS) Mode

-

Sample Preparation: A larger sample size (e.g., 5-10 g) is placed in a spherical titanium or stainless steel bomb. The bomb is connected to a pressure transducer.

-

Instrument Setup: The bomb is placed in the ARC calorimeter chamber. The system is evacuated and backfilled with an inert gas if desired.

-

HWS Program:

-

Heat: The system heats the sample to a starting temperature (e.g., 100 °C, well below the TGA/DSC onset).

-

Wait: The system holds this temperature for a stabilization period (e.g., 15 minutes).

-

Search: The instrument monitors the sample temperature for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), an exotherm is detected.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample's temperature precisely, creating an adiabatic environment. The instrument records the temperature and pressure increase over time until the reaction is complete.

-

Data Analysis: Key parameters derived include the onset temperature of self-heating, the adiabatic temperature rise, and the time to maximum rate (TMR).

Predicted Decomposition Pathways

Based on the structure of this compound, several competing decomposition pathways are plausible under thermal stress. The primary pathways are likely to involve dehydration of the tertiary alcohol and cleavage of the ether ring.

Caption: Plausible thermal decomposition pathways.

A study on the high-temperature decomposition of 2-methyltetrahydrofuran identified methane, ethylene, and acetaldehyde among the products, supporting the likelihood of ring-opening and fragmentation pathways.[5] Evolved gas analysis via TGA-MS would be required to definitively identify the products from this compound.

Conclusions and Recommendations for Safe Handling

The thermal stability of this compound is governed by its constituent ether and tertiary alcohol functionalities. While stable under recommended storage conditions (0-8 °C), this guide outlines a clear and necessary pathway for assessing its behavior at elevated temperatures.

Key Recommendations:

-

Process Temperature Limits: Any manufacturing step should maintain temperatures significantly below the DSC-determined onset exotherm of ~215 °C, incorporating a substantial safety margin.

-

Avoid Incompatibilities: Keep the material away from strong acids (which can catalyze dehydration) and strong oxidizing agents.

-

Inert Atmosphere: For long-term storage and during heating processes, an inert atmosphere (nitrogen or argon) is strongly recommended to prevent the formation of explosive peroxides, a known hazard for ethers.[13]

-

Material of Construction: Ensure that process vessels are compatible with ethers and alcohols and can safely contain the autogenous pressure generated during any potential decomposition.

By systematically applying the principles and protocols outlined herein, drug development professionals can confidently manage the thermal risks associated with this valuable chiral intermediate, ensuring safety from the laboratory bench to full-scale production.

References

- Google Patents. US5912364A - Process for the preparation of 3-methyltetrahydrofuran.

-

ACS Publications. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K | The Journal of Physical Chemistry A. Available from: [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). Available from: [Link]

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). Available from: [Link]

- Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

Belmont Scientific. Accelerating Rate Calorimeter (ARC). Available from: [Link]

-

Wikipedia. Thermogravimetric analysis. Available from: [Link]

-

Journal of Food Science. DIFFERENTIAL SCANNING CALORIMETRY (DSC) STUDIES ON THE FREEZING PROCESSES OF WATER-ETHANOL MIXTURES AND DISTILLED SPIRITS. Available from: [Link]

-

ResearchGate. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K | Request PDF. Available from: [Link]

-

Mettler Toledo. Introductory Handbook Volume 5 Evolved Gas Analysis. Available from: [Link]

-

Wikipedia. Tetrahydrofuran. Available from: [Link]

- Google Patents. US4439048A - Accelerating rate calorimeter and method of operation.

-

ResearchGate. Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske | Request PDF. Available from: [Link]

-

Eawag-BBD. Tetrahydrofuran Degradation Pathway. Available from: [Link]

-

PubMed. Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase. Available from: [Link]

-

ACS Publications. Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates | Organic Process Research & Development. Available from: [Link]

-

JoVE. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Available from: [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) studies on the freezing processes of water-ethanol mixtures and distilled spirits | Request PDF. Available from: [Link]

Sources

- 1. CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol [cymitquimica.com]

- 2. [(3S)-3-methyltetrahydrofuran-3-yl]methanol 97% | CAS: 1123786-92-4 | AChemBlock [achemblock.com]

- 3. 1123786-92-4|this compound|BLD Pharm [bldpharm.com]

- 4. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. belmontscientific.com [belmontscientific.com]

- 11. US4439048A - Accelerating rate calorimeter and method of operation - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Introduction: The Strategic Importance of (S)-3-Methyltetrahydrofuran-3-yl)methanol in Medicinal Chemistry

An Application Note and Detailed Protocol for the Derivatization of (S)-(3-Methyltetrahydrofuran-3-yl)methanol

This compound is a valuable chiral building block in modern drug discovery and organic synthesis. Its stereodefined quaternary center and the presence of a primary alcohol offer a unique scaffold for the synthesis of complex molecules with specific three-dimensional orientations. The tetrahydrofuran (THF) motif is a common feature in many biologically active compounds, conferring favorable pharmacokinetic properties such as increased solubility and metabolic stability. However, the hydroxyl group of this compound is a poor leaving group, necessitating its conversion into a more reactive functional group to enable further molecular elaboration. This process, known as derivatization, is a critical first step in harnessing the full synthetic potential of this chiral synthon.

This application note provides a detailed protocol for the efficient derivatization of this compound into its corresponding tosylate ester. This transformation is a cornerstone reaction that activates the primary alcohol, converting it into an excellent leaving group for subsequent nucleophilic substitution reactions (SN2). We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the downstream applications of the resulting activated intermediate.

Strategic Considerations for Derivatization: Why Tosylation?

The conversion of an alcohol to a sulfonate ester, such as a tosylate or mesylate, is a widely employed strategy in organic synthesis to enhance the leaving group ability of the hydroxyl moiety. The choice of tosyl chloride (TsCl) as the derivatizing agent is predicated on several key factors:

-

Excellent Leaving Group Ability: The tosylate anion (TsO-) is a highly stable, non-nucleophilic species due to the delocalization of its negative charge across the sulfonyl group and the aromatic ring. This inherent stability makes it an excellent leaving group, facilitating subsequent nucleophilic attack at the carbon center.

-

Stereochemical Retention: The tosylation reaction proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction; instead, the reaction occurs at the oxygen atom of the hydroxyl group. This is crucial for preserving the stereochemical integrity of the chiral starting material.

-

Crystalline Nature: Tosylated compounds are often crystalline solids, which facilitates their purification by recrystallization. This allows for the isolation of highly pure material, which is essential for the success of subsequent reactions.

Experimental Protocol: Tosylation of this compound

This protocol details the procedure for the tosylation of this compound using tosyl chloride in the presence of a base.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |

| This compound | C6H12O2 | 116.16 | >98% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | >99% | Sigma-Aldrich |

| Pyridine (anhydrous) | C5H5N | 79.10 | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | CH2Cl2 | 84.93 | >99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aq. | Sigma-Aldrich |

| Saturated sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | aq. | Sigma-Aldrich |

| Brine (saturated NaCl solution) | NaCl | 58.44 | aq. | Sigma-Aldrich |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | Sigma-Aldrich |

Reaction Workflow

Caption: Workflow for the tosylation of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M) and anhydrous pyridine (2.0 eq).

-

Addition of Tosyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 (aq) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-(3-Methyltetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate.

Downstream Applications: Nucleophilic Substitution Reactions

The primary utility of converting this compound to its tosylate is to facilitate SN2 reactions. The tosylate derivative is an excellent electrophile that can be reacted with a wide range of nucleophiles to introduce diverse functionalities while maintaining the stereochemical integrity of the chiral center.

Mechanism of SN2 Reaction

Caption: Generalized SN2 reaction mechanism with the tosylate derivative.

Examples of Downstream Transformations

| Nucleophile | Reagent Example | Resulting Functional Group | Application Area |

| Azide (N3-) | Sodium azide (NaN3) | Azide | Click chemistry, amine synthesis |

| Cyanide (CN-) | Sodium cyanide (NaCN) | Nitrile | Carboxylic acid and amine synthesis |

| Thiolate (RS-) | Sodium thiomethoxide | Thioether | Synthesis of sulfur-containing compounds |

| Carboxylate (RCOO-) | Sodium acetate | Ester | Introduction of ester functionalities |

| Halides (X-) | LiBr, NaI | Alkyl halide | Further coupling reactions (e.g., Grignard) |

Conclusion

The derivatization of this compound via tosylation is a robust and reliable method for activating this chiral building block for further synthetic transformations. The protocol described herein provides a clear and detailed guide for researchers in medicinal chemistry and organic synthesis. The resulting tosylate is a versatile intermediate that can be employed in a wide array of nucleophilic substitution reactions, enabling the efficient construction of complex molecules with high stereochemical fidelity.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

Scale-up synthesis and purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol

Application Note & Protocol

A Robust and Scalable Approach to the Synthesis and Purification of (S)-(3-Methyltetrahydrofuran-3-yl)methanol

Abstract

This compound is a valuable chiral building block featuring a quaternary stereocenter, making it a key intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals. Its production on a large scale is challenging, requiring precise stereochemical control and efficient purification to remove both chemical and stereoisomeric impurities. This document provides a comprehensive guide for the scale-up synthesis and purification of this target compound. We present a robust, multi-step synthetic route beginning from a commercially available prochiral ketoester. The key stereocenter is introduced via a highly selective asymmetric transfer hydrogenation, followed by the installation of the methyl group and a subsequent intramolecular cyclization. This guide emphasizes the rationale behind procedural choices, safety considerations for scale-up, in-process controls (IPCs), and detailed protocols for both synthesis and high-purity isolation via vacuum distillation and preparative chiral chromatography.

Introduction: The Strategic Importance of a Chiral Building Block

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] The introduction of a chiral, substituted quaternary center, as seen in this compound, significantly increases molecular complexity and provides a scaffold for creating potent and selective therapeutic agents. However, constructing such a center efficiently and with high enantiomeric purity is a non-trivial synthetic challenge.

Many synthetic routes to substituted tetrahydrofurans exist, including oxidative cyclizations and cycloadditions.[3][4] For industrial applications, however, a linear synthesis that is scalable, safe, and utilizes readily available starting materials is paramount. The protocol detailed herein was developed with these considerations at its core, avoiding hazardous reagents like lithium aluminum hydride in favor of more manageable and safer alternatives suitable for large-scale production.[5]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a three-step sequence designed for scalability and stereochemical control.

Overall Reaction Scheme:

(Correction noted and applied in the protocol below)

Rationale for the Synthetic Design:

-

Stereocenter Introduction: The critical chiral center is established in the very first step. We employ a well-documented and highly efficient Noyori-type asymmetric transfer hydrogenation of the prochiral ketone (1) . This reaction uses a ruthenium catalyst with a chiral diamine ligand and formic acid/triethylamine as the hydrogen source. This method is renowned for its high enantioselectivity (often >99% e.e.), operational simplicity, and avoidance of high-pressure hydrogenation equipment, making it ideal for industrial scale-up.

-

Carbon Framework Construction: A Grignard reaction is used in Step 2 to add two methyl groups to the ester moiety of (S)-(2) , forming the tertiary alcohol (S)-(3) . This is a classic, cost-effective, and highly reliable C-C bond-forming reaction. Using two equivalents of methylmagnesium bromide ensures the complete conversion of the ester to the desired tertiary alcohol.

-

Ring Formation: The final step is an intramolecular Williamson ether synthesis. The hydroxyl group on C3 is deprotonated by a suitable base (e.g., sodium hydride or potassium tert-butoxide), and the resulting alkoxide displaces the primary chloride in an SN2 reaction to form the tetrahydrofuran ring. This intramolecular cyclization is kinetically favored, leading to high yields of the target molecule (4) .

This linear approach ensures that the valuable chiral information installed in Step 1 is carried through to the final product without racemization.

Detailed Scale-Up Synthesis Protocol

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilo-scale synthesis. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be run under an inert atmosphere (Nitrogen or Argon).

Step 1: Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (2)

-

Equipment: 50 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

-

Materials:

-

Ethyl 4-chloro-3-oxobutanoate (1): 5.00 kg (30.4 mol)

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine-Ruthenium(II) catalyst: 48.5 g (76 mmol, 0.25 mol%)

-

Formic acid/Triethylamine azeotrope (5:2 mixture): 11.8 L

-

Toluene: 20 L

-

Deionized Water: 25 L

-

Saturated Sodium Bicarbonate solution: 15 L

-

Brine (Saturated NaCl solution): 10 L

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Procedure:

-

To the 50 L reactor, add the Ru(II) catalyst and purge thoroughly with nitrogen.

-

Add the formic acid/triethylamine mixture via cannula transfer.

-

Begin stirring and add a solution of ethyl 4-chloro-3-oxobutanoate (1) in toluene (5.00 kg in 20 L) over 1 hour, maintaining the internal temperature between 20-25°C using the reactor jacket. An exotherm will be observed.

-

Stir the reaction mixture at 25°C for 18-24 hours.

-

In-Process Control (IPC): Monitor the reaction by TLC or GC. Take a 0.1 mL aliquot, quench with 1 mL of water, extract with 1 mL of ethyl acetate, and analyze the organic layer. The starting material ketone should be fully consumed.

-

Upon completion, carefully quench the reaction by slowly adding 25 L of deionized water. Caution: Gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with 15 L of saturated NaHCO₃ solution and 10 L of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product (2) as a pale yellow oil.

-

The product is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~4.9 kg (96%).

Step 2: Synthesis of (S)-1-chloro-2-(2-hydroxypropan-2-yl)butan-2-ol (3)

-

Equipment: 100 L jacketed glass reactor with overhead stirring, thermocouple, condenser, nitrogen inlet, and a 50 L pressure-equalizing dropping funnel.

-

Materials:

-

Ethyl (S)-4-chloro-3-hydroxybutanoate (2): 4.90 kg (29.4 mol)

-

Methylmagnesium bromide (3.0 M in Diethyl Ether): 24.5 L (73.5 mol, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF): 30 L

-

Saturated Ammonium Chloride (NH₄Cl) solution: 40 L

-

Ethyl Acetate: 30 L

-

Procedure:

-

Set up the 100 L reactor and thoroughly dry it under vacuum with gentle heating. Purge with nitrogen.

-

Charge the reactor with a solution of the chiral alcohol (2) in 30 L of anhydrous THF.

-

Cool the reactor contents to 0°C using a circulating chiller.

-

Slowly add the methylmagnesium bromide solution via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Caution: The Grignard reaction is highly exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

IPC: Monitor by TLC (stain with vanillin or permanganate). The starting ester should be fully consumed.

-

Cool the reaction mixture back down to 0°C.

-

Work-up: Carefully and slowly quench the reaction by adding 40 L of saturated NH₄Cl solution. A thick white precipitate (magnesium salts) will form. Maintain vigorous stirring and control the addition rate to keep the temperature below 20°C.

-

Add 30 L of ethyl acetate and stir for 30 minutes.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with another 10 L of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol (3) . Expected yield: ~4.5 kg (92%).

Step 3: Cyclization to this compound (4)

-

Equipment: 100 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

-

Materials:

-

(S)-1-chloro-2-(2-hydroxypropan-2-yl)butan-2-ol (3): 4.50 kg (27.0 mol)

-

Sodium hydride (60% dispersion in mineral oil): 1.30 kg (32.4 mol, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF): 45 L

-

Isopropanol: 2 L

-

Deionized Water: 20 L

-

Diethyl Ether: 30 L

-

Procedure:

-

Set up and dry the 100 L reactor under a nitrogen atmosphere.

-

Carefully charge the reactor with sodium hydride. Caution: NaH is highly reactive and pyrophoric. Handle only under inert atmosphere.

-

Add 20 L of anhydrous THF to create a slurry.

-

Prepare a solution of the diol (3) in 25 L of anhydrous THF.

-

Slowly add the diol solution to the NaH slurry over 2 hours. Maintain the temperature at 20-25°C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

-

After the addition is complete, gently heat the reaction mixture to 45-50°C and maintain for 6 hours.

-

IPC: Monitor by GC. The starting material should be consumed.

-

Cool the reaction to 0°C.

-

Work-up: Carefully quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases. Then, slowly add 20 L of deionized water.

-

Add 30 L of diethyl ether and separate the layers. Extract the aqueous phase with another 10 L of diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude product (4) .

Purification Protocol

Purification is a two-stage process: first, a fractional vacuum distillation to achieve high chemical purity, followed by preparative chiral chromatography to ensure high enantiomeric purity.

Fractional Vacuum Distillation

-

Setup: Assemble a distillation apparatus with a 20 L flask, a 1-meter vacuum-jacketed and silvered column packed with Raschig rings, a distillation head with a condenser, and fraction collector. Use a high-capacity vacuum pump and a pressure gauge.

-

Procedure:

-

Charge the crude product (4) into the distillation flask.

-

Slowly reduce the pressure to ~10-15 mmHg.

-

Gently heat the flask using a heating mantle.

-

Collect a forerun fraction containing residual solvents and low-boiling impurities.

-

Collect the main fraction of This compound . The expected boiling point is in the range of 75-85°C at 15 mmHg.

-

Monitor the purity of the fractions by GC.

-

Combine the pure fractions. Expected recovery: 80-85%.

-

Preparative Chiral Chromatography (SFC)

While the synthesis is highly enantioselective, preparative chromatography can be used to upgrade the enantiomeric excess (e.e.) to >99.9% if required. Supercritical Fluid Chromatography (SFC) is the preferred method due to its speed, efficiency, and reduced solvent consumption.

-

System: Preparative SFC system

-

Column: Chiral stationary phases (CSPs) are essential for separating enantiomers.[6] A polysaccharide-based column such as Daicel Chiralpak® IG is a suitable choice.

-

Mobile Phase: Supercritical CO₂ / Methanol gradient.

-

Sample Prep: Dissolve the distilled product in the minimum amount of methanol.

-

Method:

-

Develop an analytical method first to determine the retention times of the (S) and any minor (R) enantiomers.

-

Scale up to the preparative column.

-

Perform stacked injections to maximize throughput.

-

Collect the fraction corresponding to the major (S)-enantiomer.

-

Evaporate the solvent (methanol) from the collected fraction under reduced pressure to yield the final, highly pure product.

-

Quality Control and Data

The final product must be analyzed to confirm its identity, chemical purity, and enantiomeric purity.

| Parameter | Specification | Analytical Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |

| Chemical Purity | ≥ 99.5% | Gas Chromatography (GC-FID) |

| Enantiomeric Purity | ≥ 99.8% e.e. | Chiral High-Performance Liquid Chromatography (HPLC)[7] |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

Chiral HPLC Method Example:

-

Column: Chiralpak® AD-H

-

Mobile Phase: Isocratic, 98:2 Hexane:Isopropanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

Process Visualization & Workflow

The following diagrams illustrate the key stages of the manufacturing and purification process.

Caption: Overall workflow for the 3-step synthesis.

Caption: Purification and Quality Control workflow.

References

- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

- US5912364A - Process for the preparation of 3-methyltetrahydrofuran.

- CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.

- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

ChemistryViews (2014) - Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

-

Organic Chemistry Portal - Tetrahydrofuran synthesis. [Link]

- CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.

-

PMC - Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. [Link]

-

IUPAC Recommendations (1997) - ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

-

Request PDF - Analytical chiral separation methods (IUPAC Recommendations 1997). [Link]

-

ResearchGate - Synthesis of chiral tetrahydrofuran derivatives. [Link]

-

PMC - NIH - Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

-